3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

VEGFR2 Angiogenesis Kinase inhibitor

3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS 955537-92-5) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors. This compound features a characteristic 3,4-dimethoxybenzamide moiety linked to a 6-methoxyimidazo[1,2-b]pyridazine core via a meta-substituted phenyl bridge.

Molecular Formula C22H20N4O4
Molecular Weight 404.4 g/mol
CAS No. 955537-92-5
Cat. No. B3316950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
CAS955537-92-5
Molecular FormulaC22H20N4O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
InChIInChI=1S/C22H20N4O4/c1-28-18-8-7-15(12-19(18)29-2)22(27)23-16-6-4-5-14(11-16)17-13-26-20(24-17)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
InChIKeyONZDXPYWEQIQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS 955537-92-5): Chemical Identity and Kinase Profiling Baseline


3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS 955537-92-5) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors [1]. This compound features a characteristic 3,4-dimethoxybenzamide moiety linked to a 6-methoxyimidazo[1,2-b]pyridazine core via a meta-substituted phenyl bridge. Quantitative profiling data available in public databases indicates that this compound exhibits micromolar-range inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ), with measured affinity constants placing it in a distinct potency tier relative to lead-optimized analogs within the same chemotype [2][3].

Procurement Risk Alert: Why Imidazo[1,2-b]pyridazine Analogs Cannot Be Casually Interchanged for 3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide


The imidazo[1,2-b]pyridazine chemotype is characterized by extreme sensitivity to substitution patterns at the 2-, 3-, and 6-positions of the core scaffold. Even conservative structural modifications can shift biochemical potency by several orders of magnitude. For instance, a closely related analog from the same Takeda discovery program, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), exhibits a VEGFR2 IC50 of 7.1 nM [1], whereas the target compound bearing a 3,4-dimethoxybenzamide and a 2-phenyl linkage shows a VEGFR2 IC50 of 3,300 nM—a ~465-fold reduction in potency [2]. Such profound differences preclude generic substitution and mandate compound-specific verification for any experimental or procurement decision.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide vs. In-Class Analogs


VEGFR2 Kinase Inhibition: ~465-Fold Weaker Than the Takeda Lead Compound 6b

The target compound demonstrates a VEGFR2 IC50 of 3,300 nM, as measured by spectrophotometric analysis [1]. In contrast, the Takeda lead compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) achieves a VEGFR2 IC50 of 7.1 nM under comparable biochemical assay conditions [2]. This represents an approximately 465-fold difference in potency, indicating that the target compound is not a suitable substitute for 6b in VEGFR2-dependent experimental systems.

VEGFR2 Angiogenesis Kinase inhibitor

IKKβ Kinase Inhibition: Micromolar-Range Activity Lacking Comparative Advantage

The target compound exhibits a Ki of 3,800 nM against IKKβ (inhibition of recombinant full-length human IKKβ using biotinylated IκBα substrate) [1]. While this confirms engagement with the IKKβ target, the potency is in the low micromolar range. For context, the clinical-stage IKKβ inhibitor IMD-0354 achieves nanomolar potency, and optimized imidazo[1,2-b]pyridazine leads from Daiichi Sankyo have demonstrated substantially improved IKKβ inhibitory activity through iterative SAR optimization at the 3- and 6-positions [2]. The target compound's 3,4-dimethoxybenzamide substitution pattern is not among the potency-optimized configurations described in the Daiichi Sankyo hit-to-lead campaigns.

IKKbeta NF-kappaB Inflammation

Multi-Kinase Selectivity Profile: Differentiation from DYRK1A/CLK-Selective and mTOR-Selective Imidazo[1,2-b]pyridazine Analogs

The imidazo[1,2-b]pyridazine scaffold has been successfully optimized for selective kinase inhibition across multiple targets. Compound 20a (a 3,6-disubstituted analog) achieves DYRK1A IC50 = 50 nM and CLK1 IC50 = 82 nM with selectivity over much of the kinome [1]. Similarly, compound 49 achieves mTOR IC50 = 67 nM [2]. The target compound, with its micromolar VEGFR2 and IKKβ activities and its distinct 2-phenyl-6-methoxy substitution pattern, occupies a fundamentally different region of kinase selectivity space. Its polypharmacology profile (weak dual VEGFR2/IKKβ inhibition) is not representative of the highly selective DYRK/CLK or mTOR inhibitors that have been developed from the same core scaffold. This differentiation is critical for chemical biology applications where target specificity is paramount.

Kinase selectivity Polypharmacology Chemical probe

Defined Application Scenarios for 3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide Based on Quantitative Evidence


Negative Control for VEGFR2-Dependent Angiogenesis Assays

Given its weak VEGFR2 inhibitory activity (IC50 = 3,300 nM) [1], this compound is well-suited as a negative control in VEGFR2 kinase inhibition or VEGF-induced angiogenesis assays, where potent inhibitors such as compound 6b (IC50 = 7.1 nM) are used as positive controls [2]. The ~465-fold potency window provides a clear dynamic range for assay validation.

SAR Reference Compound for Imidazo[1,2-b]pyridazine 2-Phenyl Substitution Effects

The 3,4-dimethoxybenzamide linked through a 2-phenyl-imidazo[1,2-b]pyridazine architecture provides a defined SAR data point for medicinal chemistry teams exploring the impact of 2-aryl substitution on kinase selectivity. Comparison with the 6-phenoxy analogs (e.g., compound 6b) and 3,6-disubstituted analogs (e.g., compound 20a) reveals that the 2-phenyl substitution pattern favors weak, multi-target kinase engagement rather than potent, selective inhibition [2][3].

Polypharmacology Tool for Dual VEGFR2/IKK Pathway Studies

This compound exhibits measurable, albeit weak, activity against both VEGFR2 (IC50 = 3,300 nM) and IKKβ (Ki = 3,800 nM) [1][4]. In cellular systems where simultaneous modulation of angiogenic (VEGFR2) and inflammatory (NF-κB) signaling is desired, this dual-activity profile may offer a starting point for polypharmacology studies, providing a chemical tool with a defined, quantifiable target engagement fingerprint distinct from highly selective single-target probes.

Procurement as a Defined-Identity Chemical Standard for Analytical Method Development

With a confirmed CAS number (955537-92-5), molecular formula (C22H20N4O4), molecular weight (404.43 g/mol), and SMILES string (COC1=NN2C=C(N=C2C=C1)C1=CC=CC(NC(=O)C2=CC(OC)=C(OC)C=C2)=C1), this compound can serve as a well-characterized reference standard for HPLC, LC-MS, or NMR method development in analytical chemistry laboratories, particularly when a benzamide-containing imidazo[1,2-b]pyridazine with documented purity specifications (≥95%) is required .

Quote Request

Request a Quote for 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.